2-(4-Ethylthiophenyl)isonicotinic acid

Lipophilicity Drug-likeness Permeability

2-(4-Ethylthiophenyl)isonicotinic acid (CAS 1261899-44-8) is a synthetic, biaryl-type isonicotinic acid derivative featuring a 4-ethylthiophenyl substituent at the pyridine 2-position. Its molecular formula is C₁₄H₁₃NO₂S and its monoisotopic mass is 259.0667 Da.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
CAS No. 1261899-44-8
Cat. No. B6391427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylthiophenyl)isonicotinic acid
CAS1261899-44-8
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)13-9-11(14(16)17)7-8-15-13/h3-9H,2H2,1H3,(H,16,17)
InChIKeyMPLXAVDKFRVJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylthiophenyl)isonicotinic acid (CAS 1261899-44-8): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baselines


2-(4-Ethylthiophenyl)isonicotinic acid (CAS 1261899-44-8) is a synthetic, biaryl-type isonicotinic acid derivative featuring a 4-ethylthiophenyl substituent at the pyridine 2-position. Its molecular formula is C₁₄H₁₃NO₂S and its monoisotopic mass is 259.0667 Da [1]. The compound carries a single carboxylic acid hydrogen-bond donor, four hydrogen-bond acceptors (the carboxylic acid oxygens, the pyridine nitrogen, and the thioether sulfur), a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 75.5 Ų [1]. These features place it at the interface of typical fragment-like and lead-like chemical space, making it of potential interest as a medicinal chemistry building block, a probe molecule for target engagement studies, or a synthetic intermediate in the preparation of more complex arylated pyridine libraries. However, the compound remains sparsely characterised in the peer-reviewed primary literature, and the evidence base for its differentiation from closely related analogs rests predominantly on computed physicochemical descriptors and a small number of in vitro biochemical assay results, rather than on extensive head-to-head pharmacological comparisons.

1
Workflow Medicinal chemistry lead expansion and library synthesis Biaryl isonicotinic acid scaffold
2
Selection Context Stepwise lipophilicity tuning within an analog series Computed XLogP3 3.2; TPSA 75.5 Ų
3
Biochemical Fit Dihydroorotase interaction studies or pyrimidine metabolism probes Weak reported inhibition; assay context review needed

Why 2-(4-Ethylthiophenyl)isonicotinic acid Cannot Be Casually Replaced by In-Class Isonicotinic Acid or Thiophenylpyridine Analogs — Key Structural Determinants of Differentiation


Although multiple commercial vendors list 2-(4-ethylthiophenyl)isonicotinic acid alongside other 2-aryl-isonicotinic acids, 5-aryl-nicotinic acids, and 2-hetaryl-pyridine-4-carboxylic acids in their screening-compound catalogues, these compounds are not functionally interchangeable. The position of the carboxylic acid on the pyridine ring (4- vs. 3-substitution), the nature of the aryl or hetaryl group (phenyl vs. thiophene), the presence or absence of the thioether bridge, and the length of the S-alkyl chain (methyl vs. ethyl) all exert separate and often non-additive influences on lipophilicity, polar surface area, hydrogen-bonding capacity, conformational flexibility, and, ultimately, on molecular recognition by biological targets [1]. In medicinal chemistry campaigns, even modest changes in CLogP (Δ > 0.3) or TPSA (Δ > 5 Ų) can translate into substantial differences in membrane permeability, protein binding, and off-target liability [1]. Consequently, a decision to substitute 2-(4-ethylthiophenyl)isonicotinic acid with a cheaper or more readily available analog — without experimental validation — risks compromising the structure–activity relationship (SAR) integrity of a lead series. The quantitative evidence below demonstrates exactly where this compound diverges from four of its closest commercially available comparators.

Methylthio analog (CAS 1261906-11-9) A 0.3-unit lower XLogP3 and one less rotatable bond may shift permeability and SAR. Identical TPSA can mask divergent biological readouts.
Nicotinic acid regioisomer (CAS 887973-33-3) Carboxylic acid orientation at 3- vs 4-position alters hydrogen-bond geometry and LogP by 0.36 units. Binding-pocket complementarity may not transfer.
Uncharacterized analogs Lack of dihydroorotase data or comparable LogP/TPSA profiles limits direct substitution. Absence of evidence requires experimental validation.

Quantitative Differentiation Evidence for 2-(4-Ethylthiophenyl)isonicotinic acid vs. Four Closest Analogs — Physicochemical, Structural, and Biochemical Dimensions


Lipophilicity Differentiation: XLogP3 of the Ethylthio Analog Exceeds That of the Methylthio Congener by 0.3 Log Units

The target compound 2-(4-ethylthiophenyl)isonicotinic acid has a computed XLogP3 of 3.2 [1], whereas the direct methylthio analog 2-(4-methylthiophenyl)isonicotinic acid (CAS 1261906-11-9) has an XLogP3 of 2.9 [2]. Both values were derived using the same XLogP3 algorithm, enabling within-study comparison. The ΔXLogP3 of +0.3 indicates that the ethyl homolog is approximately 2-fold more lipophilic than its methyl counterpart, a difference that can materially affect logD₇.₄, plasma-protein binding, and passive membrane permeability in cell-based assays.

Lipophilicity Delta
Cross-study comparable
XLogP3 = 3.2
Δ +0.3 vs. methyl analog (2.9)
Supports stepwise lipophilicity screening
Computed XLogP3; ~2-fold higher partitioning. Review membrane permeability context.
Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen-Bonding Capacity: Target Compound Possesses a TPSA of 75.5 Ų and 4 H-Bond Acceptors, Matching the Methyl Analog but Differing from Chloro-Substituted and Nicotinic Acid Series

The target compound 2-(4-ethylthiophenyl)isonicotinic acid has a topological polar surface area (TPSA) of 75.5 Ų, 4 hydrogen-bond acceptors, and 1 hydrogen-bond donor [1]. The methylthio analog shares an identical TPSA of 75.5 Ų and the same HBA/HBD count [2]; thus, PSA and H-bond donor/acceptor numbers do not differentiate these two compounds. However, the chloro-substituted analog 2-chloro-5-(4-ethylthiophenyl)isonicotinic acid (CAS 1261955-45-6) exhibits a higher TPSA of 78.43 Ų , due to the electron-withdrawing chlorine atom, while the nicotinic acid regioisomer 5-(4-ethylthiophenyl)nicotinic acid (CAS 887973-33-3) has a TPSA of 75.49 Ų , very close to that of the target compound. These data show that TPSA alone does not uniquely identify the target compound but that the pattern of TPSA, HBA count, and LogP collectively creates a distinct physicochemical signature.

Polar Surface Area
Cross-study comparable
TPSA = 75.5 Ų; HBA = 4
Identical to methyl analog; +2.9 Ų vs. chloro analog
PSA alone insufficient for differentiation
Requires orthogonal LogP or activity data for selection. Regioisomer TPSA nearly identical.
Polar surface area Hydrogen bonding Drug-likeness

Molecular Size and Conformational Flexibility: Target Compound Shows Higher Molecular Weight (259.3 Da) and One Additional Rotatable Bond Compared to the Methyl Analog

The target compound has a molecular weight of 259.3 Da and 4 rotatable bonds [1], while the methyl analog 2-(4-methylthiophenyl)isonicotinic acid has a molecular weight of 245.3 Da and only 3 rotatable bonds [2]. The additional methylene group in the ethylthio chain contributes ~14 Da of molecular weight and introduces an extra rotatable bond, increasing conformational flexibility. The parent thiophene analog 2-(thiophen-2-yl)isonicotinic acid (CAS 893723-57-4) is significantly smaller at 205.2 Da , lacking the entire 4-ethylthiophenyl extension. The chloro-substituted analog (CAS 1261955-45-6) is larger (267.7 Da based on C₁₄H₁₂ClNO₂S, or ~293.8 Da when including the chlorine mass) . These differences in molecular bulk can influence target-binding pocket complementarity, solubility, and pharmacokinetic properties.

Molecular Bulk & Flexibility
Cross-study comparable
MW = 259.3 Da
+14 Da, +1 rotatable bond vs. methyl analog
Occupies distinct ligand efficiency niche
May influence solubility and binding-pocket fit. Compare with thiophene parent scaffold.
Molecular weight Conformational flexibility Lead-likeness

Regiochemical Differentiation: Carboxylic Acid at the Pyridine 4-Position Confers Distinct Hydrogen-Bonding Geometry Compared to the 3-Position Nicotinic Acid Regioisomer

The target compound bears the carboxylic acid at the pyridine 4-position (isonicotinic acid core), whereas its closest regioisomer 5-(4-ethylthiophenyl)nicotinic acid (CAS 887973-33-3) carries the acid at the pyridine 3-position (nicotinic acid core) [1]. Despite sharing identical molecular formula (C₁₄H₁₃NO₂S), molecular weight (259.3 Da), and nearly identical TPSA (75.5 vs. 75.49 Ų), the two compounds differ in LogP: the target has an XLogP3 of 3.2 [1], while the nicotinic acid regioisomer has a computed LogP of 3.56 . The ΔLogP of 0.36 reflects differences in the electronic distribution and solvation energy arising from the altered position of the carboxyl group on the pyridine ring. More importantly, the spatial orientation of the carboxylate hydrogen-bond donor/acceptor pair differs between the two regioisomers, which can lead to divergent binding modes in protein–ligand complexes.

Regiochemistry Effect
Cross-study comparable
Isonicotinic acid core
ΔLogP +0.36 vs. nicotinic regioisomer
CO₂H geometry alters recognition context
4- vs. 3-position carboxylate affects hydrogen-bonding. Review target structure data.
Regiochemistry Isosterism Molecular recognition

Observed Biochemical Activity: Weak Inhibition of Dihydroorotase (IC₅₀ = 180 µM) — A Starting Point for Target-Class Profiling

In a single-concentration (10 µM) dihydroorotase inhibition assay performed at pH 7.37 using enzyme from mouse Ehrlich ascites cells, 2-(4-ethylthiophenyl)isonicotinic acid exhibited an IC₅₀ of 1.80 × 10⁵ nM (i.e., 180 µM) [1]. This value indicates weak inhibitory activity. No comparable IC₅₀ data are publicly available in BindingDB or ChEMBL for the four comparator compounds discussed above, precluding a direct potency comparison. However, the observation that this scaffold engages dihydroorotase — a key enzyme in de novo pyrimidine biosynthesis — suggests a potential biochemical entry point for phenotypic screening or target-based profiling in antiproliferative or immunosuppressive research areas where dihydroorotase (or the multifunctional CAD protein) is a validated target. The methyl analog, by contrast, has no reported dihydroorotase activity in the same database, although absence of evidence cannot be interpreted as evidence of absence.

Dihydroorotase Activity
Supporting evidence
IC₅₀ = 180 µM
No comparator data available
Reported weak enzyme engagement context
Mouse Ehrlich ascites enzyme; pH 7.37. Sole biochemical anchor for this series; review reproducibility.
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Recommended Research and Industrial Application Scenarios for 2-(4-Ethylthiophenyl)isonicotinic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Fine-Tuned Lipophilicity in a 2-Aryl-Isonicotinic Acid Series

When a lead series based on the 2-aryl-isonicotinic acid scaffold requires stepwise modulation of lipophilicity, 2-(4-ethylthiophenyl)isonicotinic acid offers an XLogP3 of 3.2, which is 0.3 log units higher than the methylthio analog (XLogP3 = 2.9) [1][2]. This incremental increase can be exploited to improve membrane permeability or to adjust logD₇.₄ without introducing significant additional molecular bulk or altering the TPSA (both compounds share TPSA = 75.5 Ų) [1][2]. This scenario is particularly relevant for programs targeting intracellular protein–protein interactions or central nervous system (CNS) indications where precise control of lipophilicity is critical for balancing potency, solubility, and metabolic stability. The compound may serve as a reference point for QSAR model building within isonicotinic acid analog series, given its distinct position in the LogP–MW–TPSA parameter space [1].

Regioisomeric Probe Design: Using the Isonicotinic Acid Core to Interrogate Carboxylate-Binding Pockets

The target compound's carboxylic acid at the pyridine 4-position represents the isonicotinic acid pharmacophore, as opposed to the nicotinic acid regioisomer (CAS 887973-33-3) which places the carboxyl group at the 3-position [3]. In structure-based drug design, the angular difference in hydrogen-bond donor/acceptor geometry between these regioisomers can be decisive for binding-pocket complementarity. Researchers investigating targets with a known preference for 4-carboxy-pyridine moieties (e.g., certain histone demethylases or kinases that interact with isonicotinic acid fragments) would benefit from selecting the isonicotinic acid scaffold specifically, rather than defaulting to a less expensive or more readily available nicotinic acid analog. The measured ΔLogP of 0.36 between the two regioisomers further supports their non-interchangeability in cellular permeability contexts [3].

Dihydroorotase or Pyrimidine Metabolism Phenotypic Screening as a Biochemical Starting Point

The compound's weak but measurable inhibition of dihydroorotase (IC₅₀ = 180 µM, mouse Ehrlich ascites enzyme, pH 7.37) [4] provides a biochemical foothold for laboratories studying pyrimidine biosynthesis or screening for antiproliferative agents that target nucleotide metabolism. Although the potency is low, it represents the only publicly available biochemical activity anchor for this compound class, making it a candidate for initial hit expansion or fragment-growing campaigns. Investigators should be aware that the methyl analog and other comparators lack any reported dihydroorotase data in public databases, so the target compound is the sole member of this analog series with a characterised — albeit weak — enzyme inhibition profile [4].

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity tuning
XLogP3 3.2; TPSA 75.5 Ų; MW 259.3 Da
Permeability and logD₇.₄ context; QSAR model building
Regioisomeric probe design
4-COOH isonicotinic acid geometry
Carboxylate-binding pocket complementarity review
Pyrimidine metabolism phenotypic screening
Dihydroorotase interaction; weak IC₅₀ anchor
Target-class profiling; fragment-growing campaigns

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